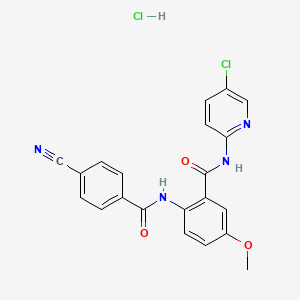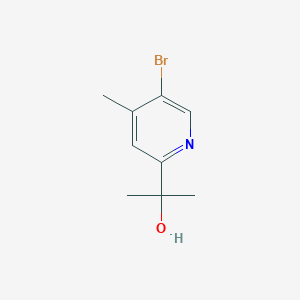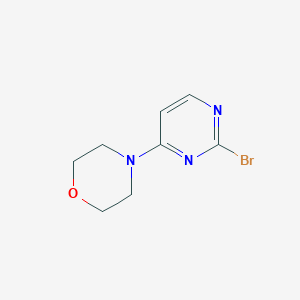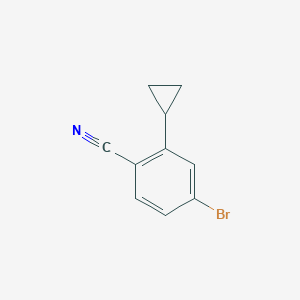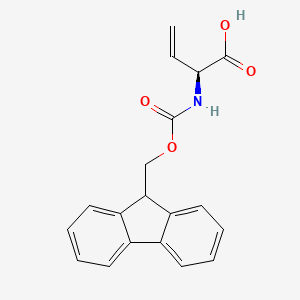
Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Vinylglycine is a compound with the molecular formula C19H17NO4 and a molecular weight of 323.34 . It appears as an off-white solid . It is used in peptide and solid-phase synthesis, particularly as a building block for peptide synthesis .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular structure of Fmoc-L-Vinylglycine is determined by its molecular formula, C19H17NO4 . The packing of Fmoc-L-Vinylglycine within the crystal structure is created by interactions between the planar Fmoc groups .
Chemical Reactions Analysis
The Fmoc group is a base-labile protecting group used in organic synthesis. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-L-Vinylglycine has a molecular weight of 323.34 and a molecular formula of C19H17NO4 . It appears as an off-white solid . The compound should be stored at 2 - 8 °C .
Applications De Recherche Scientifique
Hydrogel Formation
Fmoc-L-Vinylglycine, like other Fmoc-functionalized amino acids, has been used to construct hydrogels . These hydrogels find a wide range of applications due to their unique properties. The self-assembly of Fmoc-functionalized amino acids into hydrogels is driven by aromatic π–π stacking and hydrogen bonding interactions .
pH-Controlled Gelation
An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation . This means that the gelation process can be controlled by adjusting the pH, which is significant among gelators .
High Thermal Stability
Fmoc-functionalized amino acids, including Fmoc-L-Vinylglycine, exhibit high thermal stability . This makes them suitable for applications that require stability under high-temperature conditions .
Drug Delivery
Fmoc-functionalized amino acids have been used as drug carriers . Their ability to form hydrogels makes them suitable for encapsulating drugs and releasing them in a controlled manner .
Dye Removal Properties
Fmoc-functionalized amino acids have been found to have dye removal properties . This makes them useful in applications related to environmental remediation .
Cell Viability
Fmoc-functionalized amino acids have been found to exhibit cell viability to selected cell types . This suggests potential applications in the field of cell biology and tissue engineering .
Supramolecular Nanostructure Formation
Fmoc-dipeptides, which include Fmoc-L-Vinylglycine, have been found to self-assemble into supramolecular nanostructures . These nanostructures have potential applications in the fabrication of various biofunctional materials .
Antibacterial Agent
Fmoc-L-Vinylglycine has been found to act as both a structural component and an antibacterial agent . This suggests potential applications in the development of antibacterial materials .
Mécanisme D'action
Target of Action
Fmoc-L-Vinylglycine, also known as Fmoc-L-Gly(Vinyl)-OH or Fmoc-L-Vinylgly-OH, is primarily used as a protecting group for amines in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group acts as a base-labile protecting group . It is introduced to the amine group through a reaction with Fmoc-Cl . The Fmoc group can be rapidly removed by a base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s use as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is widespread .
Pharmacokinetics
It is known that the compound has a molecular weight of 32334 and is stored at temperatures between 2 - 8 °C .
Result of Action
The primary result of the action of Fmoc-L-Vinylglycine is the protection of amines during peptide synthesis . This allows for the creation of complex peptides without unwanted side reactions .
Action Environment
The action of Fmoc-L-Vinylglycine is influenced by environmental factors such as pH and temperature . For example, the Fmoc group is base-labile, meaning it can be removed rapidly in a basic environment . Additionally, the compound exhibits temperature sensitivity, with storage recommended at temperatures between 2 - 8 °C .
Safety and Hazards
Orientations Futures
The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Nα-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)but-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16-17H,1,11H2,(H,20,23)(H,21,22)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYFUFWCJIKRCS-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)




